REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([NH:6][C:7](OC(C)(C)C)=[O:8])=[C:2]1[NH:14][C:15]([O:17]C(C)(C)C)=O.C(OCC)(=O)C(OCC)=O>C(O)(=O)C>[NH:6]1[C:7](=[O:8])[C:15](=[O:17])[NH:14][C:2]2[S:1][CH:5]=[CH:4][C:3]1=2
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Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
S1C(=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 48 hours
|
Duration
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48 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C2=C(NC(C1=O)=O)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |